B1576624 ETD131

ETD131

Cat. No.: B1576624
Attention: For research use only. Not for human or veterinary use.
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Description

ETD131 is a synthetic antifungal peptide derived from the natural antimicrobial peptide ARD1, which originates from the helical domain of helicin. Structural modifications to ARD1 focused on enhancing its cationic charge (via the helix and C-terminal regions) and/or hydrophobicity (via the T2 turn) to optimize its antifungal activity . These modifications were designed to improve interactions with fungal cell membranes, disrupting their integrity and leading to pathogen death. This compound demonstrates enhanced efficacy against Candida albicans and Aspergillus fumigatus compared to its parent compound, ARD1, while maintaining a balance between potency and biochemical stability .

Properties

bioactivity

Antifungal

sequence

DKLIGSCVWGAVNYTSNCNAECKRRGYKGGHCGSFANVNCWCQT

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

ETD131 belongs to a series of optimized peptides (ETD151, ETD150, ETD134, ETD135) derived from ARD1. Below is a comparative analysis of their structural features, antifungal spectra, and limitations:

Table 1: Key Characteristics of this compound and Analogous Peptides

Compound Structural Modifications Target Pathogens Efficacy (vs. ARD1) Expression Level Limitations
This compound Increased charge in helix/C-terminus C. albicans, A. fumigatus Moderate improvement Moderate Less effective against Fusarium spp.
ETD151 Enhanced charge and hydrophobicity in T2 turn C. neoformans, A. fumigatus, rare fungi High improvement High Narrower spectrum for C. albicans
ETD150 Increased hydrophobicity in T2 turn A. fumigatus Moderate improvement Low Poor solubility
ETD134 Maximal hydrophobicity in T2 turn C. albicans, A. fumigatus Highest improvement Very low Poor expression limits scalability
ETD135 Balanced charge/hydrophobicity Fusarium spp., Scedosporium spp. High against resistant fungi Moderate Reduced activity against C. neoformans

Key Findings :

Charge vs. Hydrophobicity Trade-offs :

  • Increasing cationic charge (e.g., this compound, ETD151) improved activity against C. albicans and A. fumigatus by enhancing membrane disruption .
  • Hydrophobicity in the T2 turn (e.g., ETD134, ETD135) broadened activity to rare filamentous fungi (Fusarium, Scedosporium) but reduced solubility and expression yields .

Expression Challenges :

  • ETD134, despite superior potency, was deemed impractical for clinical development due to poor expression levels. ETD135 and ETD151 were prioritized for structural studies due to their balance of efficacy and producibility .

Spectrum of Activity :

  • This compound and ETD151 outperformed azole derivatives and amphotericin B against drug-resistant A. fumigatus strains .
  • ETD135 exhibited unique efficacy against Fusarium spp., which are often refractory to conventional therapies .

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